(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine chemical structure and properties
(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications[1][2]
Executive Summary
(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (MW: 194.27 g/mol ) is a secondary amine intermediate frequently utilized in medicinal chemistry as a solubilizing linker and pharmacophore modulator .[1] Characterized by a chiral ethyl-pyridine moiety coupled to a flexible methoxypropyl chain, this scaffold balances lipophilicity with aqueous solubility, making it a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and HIV maturation inhibitors.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and structural characterization, designed for researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Structure[1][3][4]
The molecule consists of a pyridine ring attached to a chiral ethyl group, which is secondary-amine-linked to a 3-methoxypropyl chain.[1] The presence of the pyridine nitrogen and the secondary amine provides two basic centers, while the terminal methoxy group acts as a hydrogen bond acceptor.
| Parameter | Data |
| IUPAC Name | N-(3-Methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine |
| Common Name | (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| CAS Number | Not widely listed; Research Grade (SCBT Ref: sc-283842) |
| SMILES | COCCCNc1ccccn1 (Generic) |
| Chirality | Contains one stereocenter at the C1-ethyl position.[1][2][3][4] Typically synthesized as a racemate or enantioselective amine.[1] |
Structural Visualization (Pharmacophore)
The following diagram illustrates the key pharmacophoric features contributing to ligand-protein binding interactions.
Figure 1: Pharmacophore dissection of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine highlighting functional regions.[1]
Part 2: Physicochemical Properties[1]
Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.[1]
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderate lipophilicity; likely CNS penetrant.[1] |
| TPSA | ~35 Ų | High membrane permeability (Rule of 5 compliant).[1] |
| pKa (Pyridine N) | ~5.2 | Unprotonated at physiological pH (7.4).[1] |
| pKa (Secondary Amine) | ~9.6 | Protonated at physiological pH; improves solubility.[1] |
| Solubility | High in organic solvents (DCM, MeOH); Moderate in water (pH dependent).[1] | Suitable for liquid-phase synthesis libraries.[1] |
| H-Bond Donors | 1 (NH) | Minimal donor count reduces desolvation penalty.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Ether O) | Facilitates interactions with protein residues. |
Part 3: Synthetic Methodology
The most robust route for synthesizing this scaffold is Reductive Amination .[1] This method is preferred over direct alkylation due to higher yields and the prevention of over-alkylation (quaternary ammonium formation).[1]
Reaction Pathway
Precursors: 2-Acetylpyridine + 3-Methoxypropylamine.[1]
Figure 2: One-pot reductive amination pathway.[1]
Detailed Protocol (Self-Validating)
-
Imine Formation:
-
Dissolve 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Validation Step: Add Titanium(IV) isopropoxide (1.2 eq) to act as a Lewis acid and water scavenger.[1] Stir at room temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS.[1] Disappearance of the ketone peak indicates imine formation.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.[1]
-
Stir at room temperature for 12–16 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO₃.[1]
-
Extract with Dichloromethane (DCM) (3x).[1]
-
Dry organic layer over Na₂SO₄ and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂).[1] Elute with DCM:MeOH:NH₄OH (95:5:0.5).[1] The polarity of the amine requires ammoniated eluent to prevent streaking.[1]
-
Part 4: Structural Characterization (Spectroscopy)[1]
Since this is a specific intermediate, the following data represents the predicted spectroscopic signature based on fragment analysis.
¹H NMR (400 MHz, CDCl₃)
-
Pyridine Ring:
-
δ 8.55 (d, 1H, ortho-H): Characteristic downfield shift due to ring nitrogen.
-
δ 7.65 (td, 1H), δ 7.20 (m, 1H), δ 7.15 (m, 1H): Remaining aromatic protons.
-
-
Chiral Ethyl Group:
-
δ 3.85 (q, 1H, CH -CH₃): Methine proton adjacent to pyridine and amine.
-
δ 1.40 (d, 3H, CH-CH ₃): Methyl doublet.
-
-
Propyl Chain:
-
Amine:
-
δ 1.80 (br s, 1H, NH ): Broad singlet, exchangeable with D₂O.
-
Mass Spectrometry (ESI+)[1][5]
-
[M+H]⁺: 195.15 m/z.[1]
-
Fragmentation Pattern: Expect loss of the methoxypropyl chain or cleavage at the benzylic position (ethyl-pyridine bond).[1]
Part 5: Medicinal Chemistry Context[1][2][8]
This molecule is rarely a final drug but serves as a high-value intermediate in several therapeutic classes:
-
Kinase Inhibitors: The pyridine ring acts as a hinge binder (acceptor), while the methoxypropyl group extends into the solvent-exposed region of the ATP binding pocket, improving solubility.[1]
-
Histamine Antagonists: The structural similarity to Betahistine (2-[2-(methylamino)ethyl]pyridine) suggests potential affinity for H1/H3 receptors.[1] The bulkier methoxypropyl group may impart selectivity or act as an antagonist.[1]
-
HIV Maturation Inhibitors: Derivatives of this amine have been cited in patent literature (e.g., Bevirimat analogs) where the amine is coupled to triterpenoid scaffolds to modulate viral capsid processing.[1]
Part 6: Handling & Safety[1][2][8]
-
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation and carbamate formation (reaction with atmospheric CO₂).[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Santa Cruz Biotechnology (SCBT). (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Block. Catalog No. sc-283842.
-
ChemicalBook. 3-Methoxypropylamine Synthesis and Properties. (Precursor Data).
-
Patent WO2013090664A1. Derivatives of betulin (HIV Maturation Inhibitors). (Cites use of substituted amine linkers).
-
PubChem. 1-(Pyridin-2-yl)ethanamine Compound Summary. (Structural Analog Data). [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2013173506A2 - Method of treating muscular degradation - Google Patents [patents.google.com]
- 3. BR112014022707A2 - use of an effective amount of a tor kinase inhibitor, method to improve the evaluation criteria, method for inhibiting phosphorylation, method for inhibiting protein activity, method for measuring inhibition of phosphorylation, kit - Google Patents [patents.google.com]
- 4. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
